methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a chlorine substituent at position 4, an isobutyl group at the N1 position, and a methyl ester at position 3. Pyrazole derivatives are widely utilized in medicinal chemistry and agrochemical research due to their structural versatility and biological activity.
Properties
IUPAC Name |
methyl 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-6(2)4-12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQVLUUQKCXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with isobutylhydrazine, followed by esterification with methanol . The reaction conditions often include the use of catalysts such as acid or base to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate has been studied for its potential anticancer properties. Research indicates that pyrazole derivatives can inhibit specific cancer cell lines, making them candidates for drug development. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer types, suggesting that this compound could be effective in targeted therapies .
Anti-inflammatory Effects
Studies have shown that pyrazole derivatives possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. This mechanism has been observed in related compounds, which could pave the way for further exploration of this compound's therapeutic effects .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound is crucial for understanding its biological activity. Variations in substituents on the pyrazole ring significantly influence the compound's pharmacological effects. For example, the presence of chlorine at the fourth position enhances lipophilicity and biological activity, which is essential for drug design .
Agrochemical Applications
Fungicidal Activity
The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Research indicates that this compound exhibits effective antifungal activity against various plant pathogens. The development of fungicides based on this compound could lead to more environmentally friendly agricultural practices by reducing reliance on traditional chemical fungicides .
Herbicidal Potential
In addition to fungicidal properties, this compound may also serve as a herbicide. Its mechanism of action likely involves disrupting metabolic pathways in target plants, leading to their inhibition or death. This application is particularly relevant in developing sustainable agricultural solutions .
Synthesis and Environmental Impact
The synthesis of this compound generally involves multi-step reactions that can be optimized for efficiency and environmental sustainability. Recent advancements emphasize using green chemistry principles to minimize waste and enhance yields during the synthesis process .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Addition | Isobutyl hydrazine | 70–95 |
| 2 | Cyclization | Carbonyl compounds | High |
| 3 | Acidification | Carbonic acid | Comparable to strong acids |
This table summarizes the key steps involved in synthesizing this compound, highlighting the importance of reagent selection for maximizing yield and minimizing environmental impact.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue is methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate (CAS: 2407349-25-9), which shares the pyrazole core and methyl ester group but differs in halogen (bromine vs. chlorine) and N1 substituent (cyclopropyl vs. isobutyl) . Below is a detailed comparative analysis:
Table 1: Comparative Properties of Methyl 4-Chloro-1-Isobutyl-1H-Pyrazole-3-Carboxylate and Methyl 4-Bromo-1-Cyclopropyl-1H-Pyrazole-3-Carboxylate
Substituent Effects on Reactivity and Stability
Halogen Influence: The chlorine substituent in the target compound is less polarizable and a weaker leaving group compared to bromine in the analogue. This makes the brominated compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .
N1 Substituent Differences :
- The isobutyl group (C₄H₉) provides significant steric bulk, which can stabilize the compound against enzymatic degradation or hinder access to reactive sites in synthetic pathways.
- The cyclopropyl group (C₃H₅) introduces ring strain, which may enhance reactivity in ring-opening reactions or cycloadditions. Its compact structure could also improve membrane permeability in drug candidates .
Physicochemical and Industrial Implications
- Molecular Weight and Solubility : The brominated analogue’s higher molar mass (245.07 g/mol vs. 216.67 g/mol) may reduce solubility in polar solvents, whereas the chlorine analogue’s lower mass could favor better bioavailability.
- Synthetic Applications : The bromo compound’s reactivity makes it preferable for metal-catalyzed reactions, while the chloro variant may be more suited for stable intermediates in multistep syntheses.
- Biological Activity : Isobutyl’s hydrophobicity might enhance interactions with lipophilic protein pockets, whereas cyclopropyl’s strain could confer unique conformational effects in target binding.
Biological Activity
Methyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a pyrazole ring with various substituents, positions it as a potential candidate for therapeutic applications. This article delves into the biological activities associated with this compound, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molar mass of approximately 216.66 g/mol. The presence of a chlorine atom at the 4-position, an isobutyl group at the 1-position, and a carboxylate group at the 3-position contributes to its unique chemical properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, which is crucial for modulating various biochemical pathways. The presence of the chloro and isobutyl groups enhances its binding affinity and selectivity towards these targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been noted that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of apoptosis at specific concentrations (e.g., 10 μM) .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. The compound's ability to inhibit key inflammatory mediators suggests it could serve as a basis for developing anti-inflammatory drugs. In related studies, pyrazole derivatives have demonstrated significant inhibition of COX enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Research indicates that modifications to the substituents on the pyrazole ring can significantly influence its potency against various biological targets. For example, variations in substituents have led to compounds with improved inhibitory activities against COX enzymes, highlighting the importance of specific structural features in enhancing therapeutic effects .
Case Studies
Several case studies have documented the biological effects of this compound:
- Anticancer Activity : A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation.
- Anti-inflammatory Effects : Another investigation assessed the compound's capability to inhibit COX enzymes, revealing IC values comparable to established anti-inflammatory drugs like diclofenac.
Data Summary
| Biological Activity | IC Value | Target |
|---|---|---|
| Anticancer (MDA-MB-231) | ~10 μM | Caspase activation |
| COX-1 Inhibition | ~19.45 μM | COX enzyme |
| COX-2 Inhibition | ~31.4 μM | COX enzyme |
Q & A
Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing Cl with F, varying ester groups) and compare bioactivity.
- Metabolite Profiling : Identify toxic metabolites via liver microsome assays (e.g., CYP450-mediated oxidation).
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
